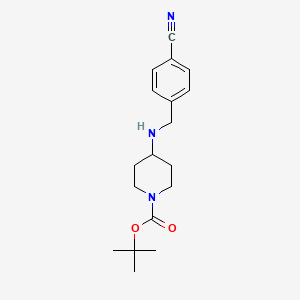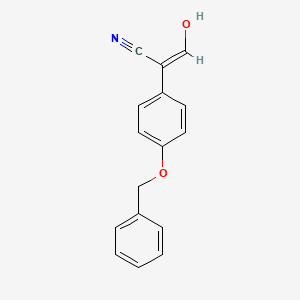![molecular formula C16H24N2O3S B2581310 N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1050768-06-3](/img/structure/B2581310.png)
N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, also known as MPA, is a synthetic compound that has been studied for its potential use in scientific research. MPA is a selective androgen receptor modulator (SARM) that has been shown to have anabolic effects on muscle tissue. In
作用機序
N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide works by binding to and activating the androgen receptor in muscle tissue. This activation leads to an increase in protein synthesis, which in turn promotes muscle growth and development. This compound is a selective androgen receptor modulator, which means it selectively targets and activates the androgen receptor in muscle tissue without affecting other tissues in the body.
Biochemical and Physiological Effects:
This compound has been shown to have anabolic effects on muscle tissue, which means it promotes muscle growth and development. In addition, this compound has been shown to increase bone density and strength, which makes it a potential candidate for the treatment of osteoporosis. This compound has also been shown to have a positive effect on lipid metabolism, which means it can help reduce the risk of cardiovascular disease.
実験室実験の利点と制限
One advantage of using N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide in lab experiments is its selectivity for the androgen receptor in muscle tissue. This means that this compound can be used to study the effects of androgen receptor activation on muscle growth and development without affecting other tissues in the body. However, one limitation of using this compound in lab experiments is its synthetic nature. This means that the effects of this compound on the body may not be the same as the effects of natural androgens.
将来の方向性
There are several potential future directions for the study of N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide. One direction is the development of more selective and potent SARMs for the treatment of muscle wasting diseases. Another direction is the study of the long-term effects of this compound on the body, particularly in terms of its effects on cardiovascular health. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to increased availability and accessibility for scientific research.
合成法
The synthesis of N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide involves the reaction of 3-methyl-2-butanone with lithium diisopropylamide (LDA) to form the corresponding enolate. The enolate is then reacted with 2-phenylacetaldehyde to form the desired product. The final step involves the reaction of this compound with sulfonyl chloride to form the sulfonyl amide derivative.
科学的研究の応用
N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been studied for its potential use in scientific research, particularly in the field of muscle growth and development. This compound has been shown to have anabolic effects on muscle tissue, which means it promotes muscle growth and development. This makes this compound a potential candidate for the treatment of muscle wasting diseases such as muscular dystrophy and sarcopenia.
特性
IUPAC Name |
N-(3-methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)14(3)18-16(19)9-11-17-22(20,21)12-10-15-7-5-4-6-8-15/h4-8,10,12-14,17H,9,11H2,1-3H3,(H,18,19)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSMKDNLUDFYES-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C)NC(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-phenoxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2581227.png)
![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2581228.png)
![2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2581232.png)
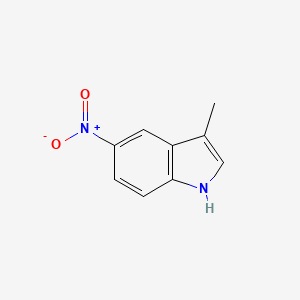
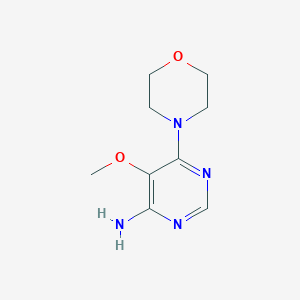
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2581239.png)
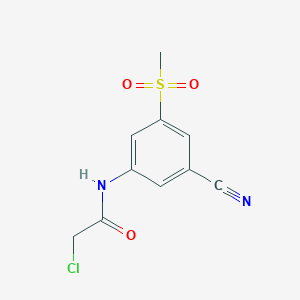

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581242.png)
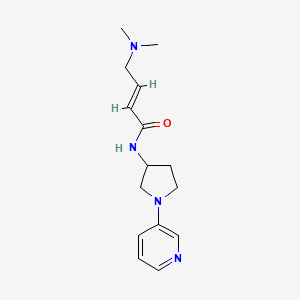
methyl}quinolin-8-ol](/img/structure/B2581245.png)
